3,3'-(p-Phenylene)dipropionic acid (PDPA) finds use as a building block in the synthesis of other molecules. Due to its functional groups (two carboxylic acids and a central aromatic ring), PDPA can be a versatile starting material for various organic transformations. For instance, research describes its use in the synthesis of ferrocene derivatives []. Ferrocene is an organometallic compound with unique properties, making it a valuable material in materials science and catalysis [].
3,3'-(p-Phenylene)dipropionic acid, with the chemical formula C₁₂H₁₄O₄, is a dicarboxylic acid characterized by two propionic acid groups attached to a para-phenylene backbone. This compound is notable for its symmetrical structure and potential applications in various fields, including materials science and biochemistry. The presence of two carboxylic acid groups allows for versatile reactivity, making it suitable for polymerization and other chemical modifications.
The reactivity of 3,3'-(p-Phenylene)dipropionic acid is primarily attributed to its carboxylic acid functional groups. Key reactions include:
Research indicates that 3,3'-(p-Phenylene)dipropionic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and in modulating metabolic pathways. Additionally, its derivatives have shown promise in drug delivery systems due to their ability to form micelles and enhance solubility for poorly soluble drugs .
Several methods are employed for the synthesis of 3,3'-(p-Phenylene)dipropionic acid:
3,3'-(p-Phenylene)dipropionic acid has several applications:
Studies on the interactions of 3,3'-(p-Phenylene)dipropionic acid with biological systems have revealed its potential effects on cellular pathways. In vitro assays demonstrate its influence on cell proliferation and apoptosis in certain cancer cell lines, suggesting further investigation into its role as a therapeutic agent .
When compared to related compounds such as 3-phenylpropionic acid and other aromatic dicarboxylic acids, 3,3'-(p-Phenylene)dipropionic acid stands out due to its unique structural symmetry and dual carboxylic functionality.
Property | 3,3'-(p-Phenylene)dipropionic Acid | 3-Phenylpropionic Acid | Phthalic Acid | Terephthalic Acid |
---|---|---|---|---|
Structure | Symmetrical dicarboxylic | Monocarboxylic | Dicarboxylic | Dicarboxylic |
Reactivity | High (due to two carboxyl groups) | Moderate | High | High |
XLogP3 1.4
Other CAS
4251-21-2
Wikipedia
3,3'-(p-Phenylene)dipropionic acid
Dates
Modify: 2023-08-16
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